molecular formula C8H10F2O2 B2681411 2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 2361636-46-4

2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B2681411
CAS No.: 2361636-46-4
M. Wt: 176.163
InChI Key: XNZQFYKURCDGNN-UHFFFAOYSA-N
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Description

2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound characterized by the presence of two fluorine atoms and a carboxylic acid group. This compound is notable for its unique structural features, which include a bicyclo[4.1.0]heptane framework. The molecular formula of this compound is C8H10F2O2, and it has a molecular weight of 176.16 g/mol .

Preparation Methods

The synthesis of 2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins, catalyzed by a chiral tertiary amine. This reaction proceeds under mild and operationally simple conditions, allowing for the enantioselective formation of the desired bicyclic structure . Industrial production methods for this compound may involve similar cycloaddition reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid exerts its effects involves interactions with molecular targets and pathways influenced by its fluorine atoms and carboxylic acid group. The fluorine atoms can enhance the compound’s stability and bioavailability, while the carboxylic acid group can participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fluorine substitution pattern and the resulting effects on its chemical and biological properties.

Biological Activity

2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid (DFBA) is a bicyclic compound notable for its unique molecular structure, which includes two fluorine atoms and a carboxylic acid group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C8_8H10_{10}F2_2O2_2
  • Molecular Weight : 176.16 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2361636-46-4

Synthesis

DFBA can be synthesized through various methods, including the cycloaddition reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins, resulting in a bicyclic structure under mild conditions. The compound is characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Anti-inflammatory and Analgesic Properties

Research indicates that DFBA exhibits significant anti-inflammatory and analgesic activities in animal models. In studies where DFBA was administered, it demonstrated a reduction in inflammation markers and pain responses, suggesting its potential use in treating inflammatory conditions.

Antiviral Activity

DFBA has shown promise as an antiviral agent , particularly against human enteroviruses, which are responsible for various diseases such as hand, foot, and mouth disease. In vitro studies revealed that DFBA inhibits viral replication, indicating its potential as a therapeutic candidate for viral infections .

The biological activity of DFBA is believed to stem from its structural features:

  • The fluorine atoms enhance the compound's stability and bioavailability.
  • The carboxylic acid group facilitates interactions with biological targets through hydrogen bonding, influencing various metabolic pathways.

Case Studies

StudyFindings
Anti-inflammatory Study (2023) DFBA reduced swelling and pain in rat models of arthritis, with a significant decrease in pro-inflammatory cytokines.
Antiviral Efficacy (2023) DFBA inhibited the replication of enterovirus strains by up to 70% in cell cultures, highlighting its potential as an antiviral drug candidate.

Toxicity and Safety

Limited toxicity data is available for DFBA; however, studies conducted on animal models indicate that it is relatively safe at doses below 500 mg/kg. Further investigations are necessary to fully understand the compound's safety profile in humans .

Applications in Research

DFBA serves as a valuable building block for synthesizing more complex bioactive compounds. Its unique bicyclic structure allows researchers to explore modifications that could enhance biological activity or target specific pathways within cells .

Current Research Trends

Ongoing research focuses on:

  • The synthesis of novel derivatives of DFBA to improve its efficacy against viral infections.
  • Investigating the compound's potential applications in treating other diseases beyond inflammation and viral infections, including cancer and metabolic disorders .

Properties

IUPAC Name

2,2-difluorobicyclo[4.1.0]heptane-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O2/c9-8(10)3-1-2-4-5(6(4)8)7(11)12/h4-6H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZQFYKURCDGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2C(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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